molecular formula C24H16Cl2N4O3S2 B11053594 N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Cat. No. B11053594
M. Wt: 543.4 g/mol
InChI Key: RXOCOZYGXCRTMG-QGMBQPNBSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Thiophene Incorporation: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Furo[3,4-c]pyridine Synthesis: The furo[3,4-c]pyridine core is synthesized through a cyclization reaction, which may involve the use of strong acids or bases under controlled temperatures.

    Final Coupling and Acetamide Formation: The final step involves coupling the intermediate with 2,4-dichloroaniline and forming the acetamide linkage, typically under mild conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group and the pyrazole moiety suggests potential interactions with protein kinases or other signaling molecules, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide
  • **this compound analogs with different substituents on the phenyl or pyrazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C24H16Cl2N4O3S2

Molecular Weight

543.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(1E)-6-methyl-3-oxo-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]furo[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H16Cl2N4O3S2/c1-12-7-15-18(8-13-10-27-30-22(13)19-3-2-6-34-19)33-24(32)21(15)23(28-12)35-11-20(31)29-17-5-4-14(25)9-16(17)26/h2-10H,11H2,1H3,(H,27,30)(H,29,31)/b18-8+

InChI Key

RXOCOZYGXCRTMG-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=C(NN=C4)C5=CC=CS5

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=C(NN=C4)C5=CC=CS5

Origin of Product

United States

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